Methyl 4-fluoro-3-phenoxybenzoate Methyl 4-fluoro-3-phenoxybenzoate Methyl 4-fluoro-3-phenoxybenzoate is a natural product found in Schisandra chinensis with data available.
Brand Name: Vulcanchem
CAS No.: 117252-08-1
VCID: VC17963149
InChI: InChI=1S/C14H11FO3/c1-17-14(16)10-7-8-12(15)13(9-10)18-11-5-3-2-4-6-11/h2-9H,1H3
SMILES:
Molecular Formula: C14H11FO3
Molecular Weight: 246.23 g/mol

Methyl 4-fluoro-3-phenoxybenzoate

CAS No.: 117252-08-1

Cat. No.: VC17963149

Molecular Formula: C14H11FO3

Molecular Weight: 246.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-fluoro-3-phenoxybenzoate - 117252-08-1

Specification

CAS No. 117252-08-1
Molecular Formula C14H11FO3
Molecular Weight 246.23 g/mol
IUPAC Name methyl 4-fluoro-3-phenoxybenzoate
Standard InChI InChI=1S/C14H11FO3/c1-17-14(16)10-7-8-12(15)13(9-10)18-11-5-3-2-4-6-11/h2-9H,1H3
Standard InChI Key JYKULQBXNKHHEF-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=C(C=C1)F)OC2=CC=CC=C2

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Methyl 4-fluoro-3-phenoxybenzoate has the molecular formula C₁₄H₁₁FO₃ and a molecular weight of 246.24 g/mol . Key structural features include:

  • A benzoate ester backbone with a fluorine substituent at the 4-position and a phenoxy group at the 3-position.

  • A polar surface area (PSA) of 35.53 Ų, influencing solubility and reactivity .

  • LogP (octanol-water partition coefficient) of 3.40, indicating moderate lipophilicity .

The compound’s InChIKey (JYKULQBXNKHHEF-UHFFFAOYSA-N) and SMILES notation (COC(=O)C1=CC(=C(C=C1)F)OC2=CC=CC=C2) provide precise descriptors for computational and experimental studies .

Synthesis and Reaction Pathways

Key Synthetic Routes

Methyl 4-fluoro-3-phenoxybenzoate is synthesized via nucleophilic aromatic substitution or esterification reactions. A documented method involves:

  • Phenoxy Group Introduction: Reacting 4-fluoro-3-hydroxybenzoic acid with iodobenzene under basic conditions to form 4-fluoro-3-phenoxybenzoic acid .

  • Esterification: Treating the intermediate with methanol in the presence of sulfuric acid to yield the final ester .

Representative Reaction:

4-Fluoro-3-hydroxybenzoic acid+IodobenzeneBase4-Fluoro-3-phenoxybenzoic acidMeOH, H₂SO₄Methyl 4-fluoro-3-phenoxybenzoate\text{4-Fluoro-3-hydroxybenzoic acid} + \text{Iodobenzene} \xrightarrow{\text{Base}} \text{4-Fluoro-3-phenoxybenzoic acid} \xrightarrow{\text{MeOH, H₂SO₄}} \text{Methyl 4-fluoro-3-phenoxybenzoate}

Catalytic Hydrogenation and Functionalization

The compound’s nitro analogs (e.g., methyl 4-fluoro-3-nitrobenzoate) are often reduced using palladium on carbon (Pd/C) under hydrogen atmosphere to produce aminobenzoate derivatives, which are precursors for further functionalization . For example:

Methyl 4-fluoro-3-nitrobenzoateH2,Pd/CMethyl 3-amino-4-fluorobenzoate(Yield: 96–100%)[1][2]\text{Methyl 4-fluoro-3-nitrobenzoate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Methyl 3-amino-4-fluorobenzoate} \quad (\text{Yield: 96–100\%})[1][2]

Physicochemical Properties

Spectral Data

  • ¹H NMR (300 MHz, DMSO-d₆): Signals at δ 8.65 (d, J=2.03 Hz, 1H), 7.86 (d, J=8.14 Hz, 1H), and 3.96 (s, 3H) confirm the ester and aromatic protons .

  • FTIR: Strong absorptions at 1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) .

Solubility and Stability

  • Solubility: Sparingly soluble in water (1.23 mg/mL) but highly soluble in organic solvents like ethyl acetate and methanol .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or alkaline conditions .

Applications in Agrochemical Synthesis

Role in Pyrethroid Production

Methyl 4-fluoro-3-phenoxybenzoate is a key intermediate in synthesizing beta-cyfluthrin, a potent pyrethroid insecticide. The compound undergoes ester hydrolysis to form 4-fluoro-3-phenoxybenzoic acid, which is subsequently coupled with cyclopropanecarboxylic acid derivatives .

Beta-Cyfluthrin Synthesis Pathway:

Methyl 4-fluoro-3-phenoxybenzoateHydrolysis4-Fluoro-3-phenoxybenzoic acidCondensationBeta-cyfluthrin\text{Methyl 4-fluoro-3-phenoxybenzoate} \xrightarrow{\text{Hydrolysis}} \text{4-Fluoro-3-phenoxybenzoic acid} \xrightarrow{\text{Condensation}} \text{Beta-cyfluthrin}

Pharmaceutical Relevance

Derivatives of this compound exhibit antimicrobial and anti-inflammatory properties. For instance, sulfonated analogs (e.g., methyl 4-fluoro-3-(4-morpholinylsulfonyl)benzoate) have been explored as kinase inhibitors in cancer therapy .

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